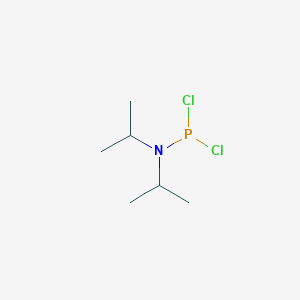

Diisopropylphosphoramidous dichloride

概述

描述

准备方法

Diisopropylphosphoramidous dichloride is typically synthesized through the monoamination of phosphorus trichloride. The process involves adding diisopropylamine to a solution of phosphorus trichloride in dry ether under an argon atmosphere at -40°C. The reaction mixture is then allowed to warm to 0°C and left overnight. The resulting precipitate is filtered, and the solution is concentrated and distilled under vacuum to yield the product . This method requires rigorous exclusion of moisture to prevent hydrolysis and polyamination .

化学反应分析

Diisopropylphosphoramidous dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions with alcohols in the presence of 1H-tetrazole to form phosphites, which can be further oxidized to phosphoesters.

Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.

科学研究应用

Synthesis of Peptides and Oligonucleotide Analogues

DIPDC serves as a critical reagent in the synthesis of peptides and oligonucleotide analogues. Its ability to facilitate the phosphorylation of nucleosides makes it invaluable for creating modified nucleotides essential for various biochemical applications .

- Phosphitylation Reactions : DIPDC is employed in phosphitylating alcohols, which leads to the formation of alkyl dibenzyl phosphite intermediates. These intermediates can be oxidized to yield phosphoric monoesters, crucial for nucleotide synthesis .

Development of Bioactive Molecules

In metabolic oligosaccharide engineering (MOE), DIPDC is utilized to synthesize bioactive molecules containing phosphate groups. This application is particularly relevant in drug development and therapeutic research, where phosphate modifications can enhance biological activity .

Solid-Phase Synthesis

DIPDC has been integral in solid-phase synthesis methodologies, particularly for deoxyribonucleoside 5'-/3'-phosphate or -thiophosphate monoesters. This technique allows for the efficient assembly of oligonucleotides, which are essential for genetic research and therapeutic applications .

Case Study 1: Nucleotide Chemistry

A notable example involves the use of DIPDC in synthesizing bis[S-(4,4'-dimethoxytrityl)-2-mercaptoethyl]-N,N-diisopropylphosphoramidite. This phosphorylating reagent has facilitated the construction of thermolytic dinucleotide prodrug models, demonstrating its potential in developing temperature-sensitive oligonucleotide prodrugs for therapeutic applications .

| Study | Application | Outcome |

|---|---|---|

| Synthesis of bis[S-(4,4'-dimethoxytrityl)-2-mercaptoethyl]-N,N-diisopropylphosphoramidite | Solid-phase synthesis of nucleotides | Successful construction of thermolytic prodrugs |

Case Study 2: Peptide Synthesis

In peptide chemistry, DIPDC has been utilized as a coupling agent to enhance the efficiency of peptide bond formation. Its role in facilitating reactions between amino acids has led to improved yields and purities in peptide synthesis protocols .

作用机制

相似化合物的比较

Diisopropylphosphoramidous dichloride is similar to other phosphoramidous dichlorides, such as:

- Diethylphosphoramidous dichloride

- Dimethylphosphoramidous dichloride

- Bis(diisopropylamino)chlorophosphine

- N,N-Dimethylphosphoramic dichloride

- Isocyanatophosphonic dichloride

What sets this compound apart is its specific use in the synthesis of peptides and oligonucleotide analogues, making it a valuable reagent in biochemical research .

生物活性

Diisopropylphosphoramidous dichloride (DIPDC), with the chemical formula and CAS Number 921-26-6, is a phosphorus-containing compound that has garnered attention for its potential biological applications, particularly in the synthesis of bioactive molecules. This article explores its biological activity, synthesis methods, and relevant case studies.

DIPDC is a liquid at room temperature, with a density of 1.096 g/mL and a molecular weight of 202.06 g/mol. It serves as a reagent in various organic syntheses, particularly in the preparation of phosphoramidites and phosphonates used in medicinal chemistry . The compound is synthesized from diisopropylamine and phosphorus oxychloride, which allows for the introduction of phosphorous into organic molecules.

| Property | Value |

|---|---|

| Empirical Formula | C₆H₁₄Cl₂NP |

| Molecular Weight | 202.06 g/mol |

| Density | 1.096 g/mL at 25 °C |

| Flash Point | 66 °C |

| Storage Temperature | 2-8 °C |

Biological Activity

DIPDC has been primarily studied for its role in synthesizing phosphoramidite derivatives that exhibit biological activity. These derivatives are crucial for developing antiviral agents, particularly against HIV and other viral pathogens.

Antiviral Applications

- Synthesis of Nucleoside Analogs : DIPDC has been utilized to synthesize nucleoside monophosphate derivatives that possess antiviral properties. For instance, it has been involved in the production of bis-(cycloSaligenyl) pronucleotides, which have shown anti-HIV activity . These compounds work by inhibiting viral replication through interference with nucleic acid synthesis.

- Biolabile Prodrugs : Recent studies have highlighted the use of DIPDC in creating biolabile thioalkyl-protected phosphates. These compounds can be activated within cells, releasing active phosphate groups that can participate in metabolic processes or act as signaling molecules . The ability to mask phosphate groups enhances cellular uptake and delivery of therapeutic agents.

Case Studies

- Study on Anti-HIV Activity : A study demonstrated that nucleoside analogs synthesized using DIPDC exhibited significant anti-HIV activity. The research highlighted structure-activity relationships (SAR) that indicated specific modifications to the phosphate group could enhance antiviral efficacy .

- Synthesis Challenges : While DIPDC is effective for synthesizing bioactive compounds, challenges remain regarding its availability and yield consistency. Researchers have noted that the compound is not commercially available in some regions, necessitating careful handling and synthesis under controlled conditions to ensure safety and efficacy .

属性

IUPAC Name |

N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2NP/c1-5(2)9(6(3)4)10(7)8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPVRFOGRCBSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408696 | |

| Record name | Diisopropylphosphoramidous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-26-6 | |

| Record name | Diisopropylphosphoramidous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylphosphoramidous dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Diisopropylphosphoramidous Dichloride in chemical synthesis?

A1: this compound serves as a versatile reagent for phosphitylating alcohols. This reaction forms alkyl dibenzyl phosphite intermediates, which can be further oxidized and debenzylated to yield phosphoric monoesters. [] This process is particularly valuable in synthesizing nucleotides and modified nucleotides for various applications. []

Q2: Can you provide an example of a specific application of this compound in nucleotide chemistry?

A2: Certainly. Researchers have successfully employed this compound in the synthesis of a novel phosphorylating reagent, bis[S-(4,4'-dimethoxytrityl)-2-mercaptoethyl]-N,N-diisopropylphosphoramidite. [] This reagent facilitates the solid-phase synthesis of deoxyribonucleoside 5'-/3'-phosphate or -thiophosphate monoesters and oligonucleotide 5'-phosphate/-thiophosphate monoesters. Furthermore, this reagent has been instrumental in constructing thermolytic dinucleotide prodrug models, demonstrating its potential in developing thermosensitive oligonucleotide prodrugs for therapeutic applications. []

Q3: Are there any alternative synthetic routes for preparing this compound?

A3: While several methods exist for synthesizing this compound, a particularly convenient approach involves reacting benzyl alcohol with this compound in the presence of a tert-amine. [] This reaction is typically carried out in solvents like diethyl ether, tetrahydrofuran (THF), or dioxane. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。